molecular formula C16H14O6 B180144 Blumeatin CAS No. 118024-26-3

Blumeatin

Cat. No. B180144
M. Wt: 302.28 g/mol
InChI Key: YEYLMQKEGSQNGZ-AWEZNQCLSA-N
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Description

Blumeatin is a flavanone found in Blumea balsamifera and has been reported to be present in Artemisia annua . It has the skeleton structure of a flavanone with three hydroxy groups at 5, 3’, and 5’ carbon positions and a methoxy group at the 7 carbon position .


Synthesis Analysis

The isolation procedure of blumeatin from plants has limitations of prolonged duration and high cost . A procedure featuring Lewis acid-catalyzed ring closure and chiral resolution via Schiff base intermediates is provided to prepare optically pure blumeatin and its R-isomer efficiently .


Molecular Structure Analysis

Blumeatin has high radical scavenging activity due to its noncoplanarity and over twisted torsion angle (−94.64°) with respect to its flavanone skeleton . This could explain that there might be a correlation between antioxidant activity and planarity of blumeatin .


Physical And Chemical Properties Analysis

Blumeatin has a high absorption profile in the human intestine (81.93%), and this plant flavonoid is not carcinogenic or mutagenic . It appears as a powder with a chemical formula of C16H14O6 and a molecular weight of 302.3 .

Scientific Research Applications

  • Xanthine Oxidase Inhibition and Antioxidant Activity : Blumeatin shows significant xanthine oxidase inhibitory activity, which is beneficial in treating conditions like gout and hyperuricemia. It also has antioxidant properties, scavenging superoxide radicals effectively (Nessa, Ismail, & Mohamed, 2010).

  • Hepatoprotective Effects : Blumeatin has demonstrated protective action against experimental liver injuries. It inhibits the increase of serum alanine aminotransferase and liver triglyceride, suggesting its potential in treating liver disorders (Xu et al., 1993).

  • Neuroprotective Agent for Alzheimer's Disease : Blumeatin has shown inhibitory activity on butyrylcholinesterase, a target for Alzheimer's disease treatment. It acts as a competitive inhibitor for this enzyme, suggesting its potential use in developing treatments for neurodegenerative diseases (Acero & Amor, 2022).

  • Anticancer Potential : Studies have revealed that Blumeatin inhibits the growth of oral cancer cells and triggers DNA damage in these cells. It activates autophagy and suppresses both migration and invasion of cancer cells, indicating its potential as an anticancer agent (Chen & Su, 2020).

  • Pharmacokinetics : Research involving the quantification of Blumeatin in rat plasma post oral administration of Blumea balsamifera leaf extract provides insights into its pharmacokinetics, including absorption and bioavailability, which are crucial for its therapeutic application (Nessa et al., 2013).

  • Caspase-1 Inhibition : Blumeatin has been studied for its potential as a caspase-1 inhibitor, suggesting its role in anti-inflammatory therapy, especially in the context of COVID-19 induced inflammation (Pratama et al., 2022).

Safety And Hazards

Blumeatin is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. Moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

(2S)-2-(3,5-dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-21-11-5-12(19)16-13(20)7-14(22-15(16)6-11)8-2-9(17)4-10(18)3-8/h2-6,14,17-19H,7H2,1H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYLMQKEGSQNGZ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC(=CC(=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC(=CC(=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001318666
Record name Blumeatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Blumeatin

CAS RN

118024-26-3
Record name Blumeatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118024-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Blumeatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118024263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Blumeatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BLUMEATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYN981DTL9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
152
Citations
Y Chen, H Zhang, Z Su - J. BUON, 2020 - jbuon.com
… of Blumeatin flavanone against human oral cancer cells. It was found that Blumeatin sup… The impact of the Blumeatin flavanone was also assessed on the migration and invasion of …
Number of citations: 2 jbuon.com
IPAAC Pratama, IMH Putra, LWS Pujasari… - Pharmacy …, 2022 - pharmrep.org
… This study aims to determine the potential of blumeatin and luteolin as anti-… , blumeatin and luteolin structure optimization, docking protocol validation, and docking of blumeatin and …
Number of citations: 4 www.pharmrep.org
K Xia, WJ Qi, XQ Wu, YY Song, JJ Zhu, Y Ai, Z Cui… - ACS …, 2023 - ACS Publications
… blumeatin and its R-isomer efficiently. Furthermore, the structure revision of putative blumeatin … confirmed our proposal that the reported blumeatin structure has been misassigned as it …
Number of citations: 6 pubs.acs.org
M Creydt, F Flügge, R Dammann, B Schütze… - Metabolites, 2023 - mdpi.com
… as blumeatin, which belongs to the class of flavonoid compounds. Initially, blumeatin was … In addition, the identification of blumeatin was confirmed by a reference standard. Moreover, …
Number of citations: 2 www.mdpi.com
REP Acero, EC Amor - Philippine Journal of Science, 2022 - search.ebscohost.com
… the tighter hydrogen bonding of blumeatin with the BuChE’s active site. Blumeatin acts as a … With these results, blumeatin could be a potential lead as a drug treatment for AD because …
Number of citations: 0 search.ebscohost.com
HU Yong, LI Ya-nan, LI Xia, HAO Xiao-jiang… - … Product Research and …, 2018 - trcw.ac.cn
Abstract: The study was focus on the flavonoids of Blumea balsamifera DC. and their bioactivities. The compounds of B. balsamifera were isolated and purified with various …
Number of citations: 2 www.trcw.ac.cn
SB Xu, WF Chen, HQ Liang, YC Lin… - Zhongguo yao li xue …, 1993 - europepmc.org
Blumeatin (Blu, 5, 3', 5'-trihydroxy-7-methoxy-dihydro-flavone) was first isolated from Blumea balsamifera DC by Department of Chemistry, Sunyatsen University of China. Blu ip …
Number of citations: 12 europepmc.org
N Saewan, S Koysomboon, K Chantrapromma - J Med Plants Res, 2011 - researchgate.net
Fractionation of an ethylacetate extract from leaves of Blumea balsamifera DC, led to isolation of nine flavonoids. The isolated compounds consisted of two dihydroflavonols, …
Number of citations: 157 www.researchgate.net
N Fazilatun, M Nornisah, I Zhari - Pharmaceutical biology, 2004 - Taylor & Francis
… The presence of methyl group at C-7 position markedly reduces the scavenging activity as it is observed in luteolin7-methyl ether, blumeatin and dihydroquercetin-7,4′dimethyl ether (…
Number of citations: 50 www.tandfonline.com
X Chen, HZZ Su - Journal of BU ON.: Official Journal of the Balkan …, 2020 - europepmc.org
… showed that Blumeatin triggers DNA damage in the SCC-4 cells. Blumeatin also activated … This study indicates that Blumeatin exhibits potent anticancer effects and points towards its …
Number of citations: 1 europepmc.org

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